Pglu-glu dkm
Description
Properties
CAS No. |
151367-91-8 |
|---|---|
Molecular Formula |
C20H23ClN2O3 |
Molecular Weight |
374.86 |
IUPAC Name |
2-(benzhydrylamino)-2-oxoethyl L-prolinate hydrochloride |
InChI |
InChI=1S/C20H22N2O3.ClH/c23-18(14-25-20(24)17-12-7-13-21-17)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-6,8-11,17,19,21H,7,12-14H2,(H,22,23);1H/t17-;/m0./s1 |
InChI Key |
LBFARVNDABEYOE-LMOVPXPDSA-N |
SMILES |
O=C(OCC(NC(C1=CC=CC=C1)C2=CC=CC=C2)=O)[C@H]3NCCC3.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pyroglutamylglutamine diketopiperazine; Pglu-glu dkm; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamylglutamine diketopiperazine typically involves the cyclization of pyroglutamic acid and glutamine under specific conditions. One common method includes the use of peptide synthesis techniques where the amino acids are coupled and then cyclized to form the diketopiperazine ring. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of pyroglutamylglutamine diketopiperazine may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The scalability of these methods ensures the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Pyroglutamylglutamine diketopiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the diketopiperazine ring into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized diketopiperazine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted diketopiperazine derivatives with different functional groups .
Scientific Research Applications
Pyroglutamylglutamine diketopiperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying peptide cyclization and diketopiperazine formation.
Biology: It plays a role in understanding protein-protein interactions and enzyme catalysis.
Medicine: Pyroglutamylglutamine diketopiperazine is investigated for its potential therapeutic effects, including its role in inhibiting specific enzymes and modulating biochemical pathways.
Industry: The compound is used in the development of novel pharmaceuticals and as a building block for designing bioactive molecules
Mechanism of Action
The mechanism of action of pyroglutamylglutamine diketopiperazine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as phosphodiesterase-5A1 (PDE5A1), angiotensin-converting enzyme (ACE), and urease. These interactions are mediated through the binding of the compound to the active sites of these enzymes, leading to the inhibition of their catalytic activities. This inhibition can result in various physiological effects, including modulation of blood pressure, reduction of inflammation, and inhibition of microbial growth .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Research Findings
- This compound : Demonstrates potent antitumor effects in vitro and in vivo by starving cancer cells of glutamine while enhancing T-cell infiltration into tumors. Its cyclic structure confers metabolic stability compared to linear peptides .
- Sirpiglenastat: As a prodrug of 6-diazo-5-oxo-L-norleucine (DON), it selectively targets glutaminase in tumors, minimizing systemic toxicity.
- Ornithine Glutamate : Primarily used to treat hepatic encephalopathy by reducing ammonia levels via urea cycle modulation. Unlike this compound, it lacks direct antitumor activity but supports metabolic homeostasis .
Mechanistic Divergences
- Target Specificity : this compound broadly disrupts glutamine uptake, whereas Sirpiglenastat specifically inhibits glutaminase, a key enzyme in glutamine catabolism .
- Immunological Impact: this compound uniquely promotes dendritic cell maturation and cytotoxic T-cell activation, a feature absent in Sirpiglenastat or Orn-glu .
- Clinical Utility : Sirpiglenastat is advancing in clinical trials, while this compound remains in preclinical development due to formulation challenges associated with its cyclic structure .
Conclusion this compound distinguishes itself from analogous compounds through its dual mechanism of glutamine metabolism inhibition and immune activation. While Sirpiglenastat offers clinical promise as a targeted glutaminase inhibitor, this compound’s immunostimulatory properties position it as a multifunctional candidate for combination therapies. Ornithine glutamate, though structurally related, serves distinct therapeutic niches. Further research is needed to optimize the bioavailability of this compound and validate its efficacy in human trials.
Q & A
Q. How to integrate this compound’s bioactivity data into broader research on diketopiperazine-based therapeutics?
- Methodological Answer : Create a comparative database of diketopiperazines, including parameters like logP, solubility, and target affinity. Use cluster analysis to identify structural motifs linked to efficacy. Publish datasets in FAIR-compliant repositories (e.g., ChEMBL) for community validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
